molecular formula C7H17N3O B13964822 Heptanamide, 2,6-diamino- CAS No. 400051-35-6

Heptanamide, 2,6-diamino-

Cat. No.: B13964822
CAS No.: 400051-35-6
M. Wt: 159.23 g/mol
InChI Key: PNAYFMXQUISUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanamide, 2,6-diamino- is an organic compound with the chemical formula C7H15N3OThis compound is characterized by the presence of two amino groups at the 2 and 6 positions on the heptanamide chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanamide, 2,6-diamino- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . The reaction typically requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of heptanamide, 2,6-diamino- often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Heptanamide, 2,6-diamino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Heptanamide, 2,6-diamino- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptanamide, 2,6-diamino- involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes such as limonene-1,2-epoxide hydrolase, catalyzing the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This interaction highlights its role in biochemical pathways and its potential impact on metabolic processes.

Comparison with Similar Compounds

Uniqueness: Heptanamide, 2,6-diamino- is unique due to the presence of two amino groups at specific positions on the heptanamide chain. This structural feature imparts distinct chemical properties and reactivity compared to other fatty amides. Its dual amino groups enable it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

400051-35-6

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

2,6-diaminoheptanamide

InChI

InChI=1S/C7H17N3O/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H2,10,11)

InChI Key

PNAYFMXQUISUAE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C(=O)N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.